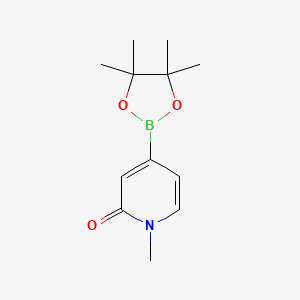
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid
Descripción general
Descripción
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid (FTPA) is a synthetic compound with a variety of applications in the field of scientific research. FTPA is a unique compound with a wide range of potential uses due to its unique chemical structure and properties. FTPA is a fluorinated phenol derivative, with a pyridine ring and an acetic acid moiety. It has been used in various research studies due to its distinct properties, and its ability to interact with other molecules.
Mecanismo De Acción
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in a variety of scientific research applications due to its ability to interact with other molecules. 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is capable of forming hydrogen bonds, electrostatic interactions, and hydrophobic interactions with other molecules. 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is also capable of forming covalent bonds with other molecules, which can be used to modify the properties of the target molecule.
Biochemical and Physiological Effects
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in a variety of scientific research applications due to its ability to interact with other molecules. 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been shown to have a variety of biochemical and physiological effects, including modulating the activity of enzymes, affecting the expression of genes, and altering the structure of proteins. 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has also been shown to affect the activity of various hormones and neurotransmitters, as well as the activity of receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is its ability to interact with other molecules, which allows it to be used to modify the properties of the target molecule. Additionally, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is relatively stable and is not prone to degradation. However, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is not water-soluble, which can limit its use in certain experiments. Additionally, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid is toxic and should be handled with caution.
Direcciones Futuras
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has a wide range of potential applications in the field of scientific research. One potential future direction is the use of 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid in drug discovery, as it has been shown to interact with other molecules and can be used to modify the properties of the target molecule. Additionally, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid could be used to study the effects of various compounds on cellular processes, as well as the activity of various hormones and neurotransmitters. Furthermore, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid could be used to detect and quantify specific biomarkers in biological samples, which could be used to diagnose and treat various diseases. Finally, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid could be used to study the effects of environmental pollutants on biological systems, as well as to develop new methods for the detection and removal of environmental contaminants.
Aplicaciones Científicas De Investigación
2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used in a variety of scientific research applications, including drug discovery, medical diagnostics, and biochemical and physiological studies. In drug discovery, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used to identify and synthesize novel compounds with potential therapeutic effects. In medical diagnostics, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used to detect and quantify specific biomarkers in biological samples. In biochemical and physiological studies, 2-(3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl)acetic acid has been used to study the effects of various compounds on cellular processes.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-9-3-1-8(2-4-9)10-5-6-12(14(16,17)18)19-11(10)7-13(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFGMNVFKWYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1391029.png)

![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)

![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)




![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)


![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)